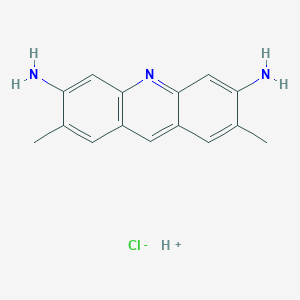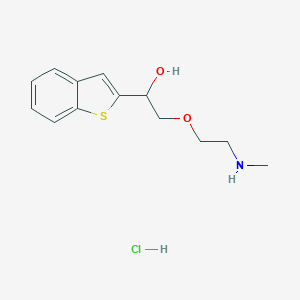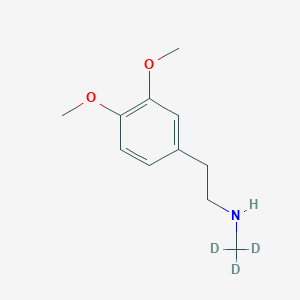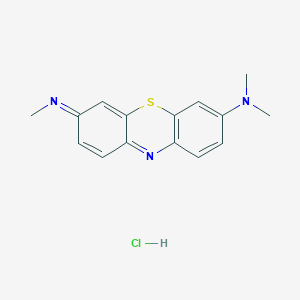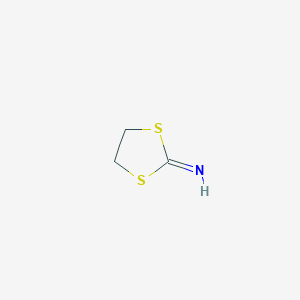
Naproxen isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naproxen isocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. Naproxen isocyanate is synthesized through a multi-step reaction process and has been studied extensively for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of naproxen isocyanate is not well understood, but it is believed to be similar to that of naproxen. Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, naproxen reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Naproxen isocyanate has been shown to exhibit similar biochemical and physiological effects as naproxen. It has anti-inflammatory, analgesic, and antipyretic properties, and has been used to treat various conditions such as arthritis, menstrual cramps, and headaches. However, more research is needed to fully understand its pharmacological properties and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Naproxen isocyanate has several advantages for lab experiments, including its ease of synthesis and availability. It can be easily synthesized using commercially available reagents, and its purity can be easily monitored using various analytical techniques. However, its potential toxicity and limited solubility in certain solvents may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of naproxen isocyanate. One potential area of research is the development of new drugs based on its structure. By modifying the structure of naproxen isocyanate, it may be possible to develop new drugs with improved pharmacological properties. Another area of research is the use of naproxen isocyanate as a building block for the synthesis of new materials with unique properties. By incorporating naproxen isocyanate into polymers or other materials, it may be possible to create materials with improved mechanical, thermal, or electrical properties.
Synthesemethoden
The synthesis of naproxen isocyanate involves several steps, starting with the conversion of naproxen to its acid chloride derivative. This intermediate is then reacted with an amine to form the corresponding amide, which is subsequently treated with phosgene to produce the isocyanate. The final product is purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Naproxen isocyanate has been studied for its potential applications in various scientific fields, including organic synthesis, drug discovery, and materials science. It has been used as a building block for the synthesis of various compounds, including biologically active molecules and polymers. In drug discovery, naproxen isocyanate has been explored as a potential scaffold for the development of new drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
125836-70-6 |
|---|---|
Produktname |
Naproxen isocyanate |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2-[(1S)-1-isocyanatoethyl]-6-methoxynaphthalene |
InChI |
InChI=1S/C14H13NO2/c1-10(15-9-16)11-3-4-13-8-14(17-2)6-5-12(13)7-11/h3-8,10H,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
VUWNJESDDBBAAE-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N=C=O |
Andere CAS-Nummern |
125836-70-6 |
Synonyme |
naproxen isocyanate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



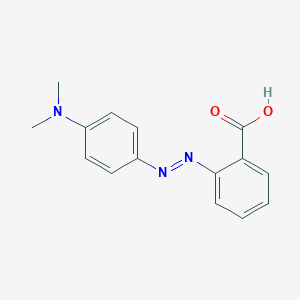
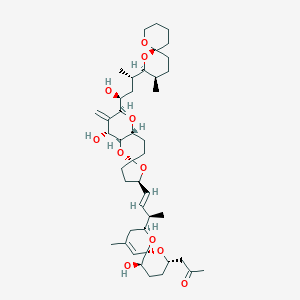
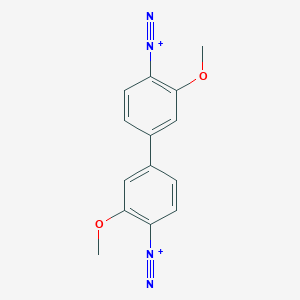
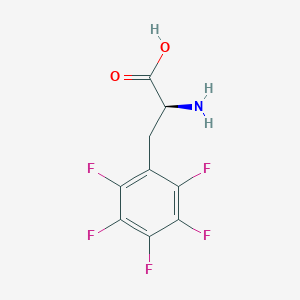
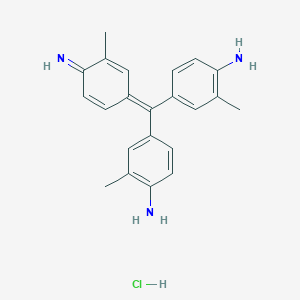
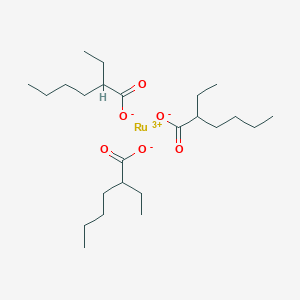
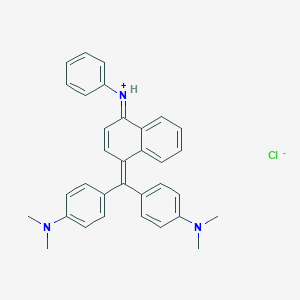
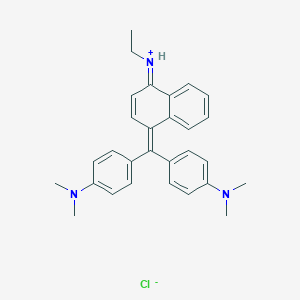
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
